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molecular formula C10H13F2N B8719668 1-(3,4-Difluorophenyl)-2-methylpropan-2-amine

1-(3,4-Difluorophenyl)-2-methylpropan-2-amine

Cat. No. B8719668
M. Wt: 185.21 g/mol
InChI Key: QLPLPEPHQBKUOA-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

4.00 g (18.5 mmol) of N-[2-(3,4-difluorophenyl)-1,1-dimethylethyl]formamide is dissolved in ethanol, combined with concentrated hydrochloric acid, and refluxed overnight. The reaction solution is poured onto ice water, made alkaline with sodium hydroxide, and extracted with tert-butylmethyl ether. The organic phases are washed with water, dried with sodium sulfate, and evaporated down. Yellow oil. Yield: 3.2 g (92%); mass spectrometry: [M+H]+=186.
Name
N-[2-(3,4-difluorophenyl)-1,1-dimethylethyl]formamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH:13]C=O)([CH3:12])[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].Cl.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH2:13])([CH3:11])[CH3:12])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3|

Inputs

Step One
Name
N-[2-(3,4-difluorophenyl)-1,1-dimethylethyl]formamide
Quantity
4 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC(C)(C)NC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction solution is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butylmethyl ether
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1F)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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